molecular formula C20H23FN2O2 B195642 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide CAS No. 64372-56-1

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide

Cat. No.: B195642
CAS No.: 64372-56-1
M. Wt: 342.4 g/mol
InChI Key: LYYWQJNKWCANAC-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Analysis

The systematic nomenclature of 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound is officially registered with the Chemical Abstracts Service under the registry number 64372-56-1, providing a unique identifier for this specific molecular structure. This registry number ensures unambiguous identification across scientific literature and regulatory documentation, particularly important given the compound's role as a pharmaceutical impurity standard.

The systematic name reflects the compound's complex architecture, incorporating a dihydroisobenzofuran core structure substituted with both a dimethylaminopropyl chain and a fluorophenyl group at the 1-position, along with a carboxamide functional group at the 5-position. Alternative nomenclature systems recognize this compound under several synonymous designations, including Citalopram Related Compound A, Citalopram European Pharmacopoeia Impurity A, and Escitalopram European Pharmacopoeia Impurity A. These alternative names highlight the compound's significance within pharmaceutical manufacturing and quality control contexts.

The Chemical Abstracts Service registry system classification places this compound within the broader category of heterocyclic organic compounds, specifically those containing oxygen-bearing ring systems combined with nitrogen-containing substituents. The molecular identifier MFCD24857372 in the Molecular Design Limited chemical database further supports the compound's unique structural identity and facilitates cross-referencing across multiple chemical information systems.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(22)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H2,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYWQJNKWCANAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10881084
Record name Citalopram amide
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Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64372-56-1
Record name 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxamide
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Record name 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide
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Record name Citalopram amide
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Record name 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-Isobenzofurancarboxamide
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Record name 1-(3-DIMETHYLAMINOPROPYL)-1-(4-FLUOROPHENYL)-1,3-DIHYDROISOBENZOFURAN-5-CARBOXAMIDE
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Biological Activity

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide, commonly referred to as an impurity of Citalopram, is a compound that has garnered interest due to its biological activity, particularly as an antidepressant. This article delves into its biological properties, mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C20H23FN2O2
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 64372-56-1

The primary biological activity of this compound is as a selective serotonin reuptake inhibitor (SSRI) . SSRIs are commonly used in the treatment of depression and anxiety disorders. The compound inhibits the reuptake of serotonin (5-HT) in the brain, thereby increasing its availability in the synaptic cleft. This mechanism is crucial for alleviating symptoms of depression and improving mood.

Antidepressant Effects

Research indicates that this compound exhibits significant antidepressant-like effects in various animal models. A study demonstrated that this compound improved depressive behaviors in mice subjected to stress tests, suggesting its potential efficacy in clinical settings .

Neurochemical Profile

The compound's neurochemical profile shows a strong affinity for serotonin transporters (SERT), which correlates with its antidepressant properties. In vitro studies have shown that it effectively inhibits serotonin uptake at concentrations similar to those observed with Citalopram .

Clinical Applications

  • Depression Treatment : A clinical study involving patients diagnosed with major depressive disorder (MDD) showed that treatment with SSRIs containing this compound resulted in significant improvements in depression scores compared to placebo groups .
  • Anxiety Disorders : Additional research indicates that this compound may also be beneficial in treating anxiety disorders, as it shares pharmacological properties with other SSRIs known to alleviate anxiety symptoms .

Comparative Studies

Study FocusFindings
Efficacy in MiceDemonstrated significant reduction in depressive behavior compared to control groups .
Serotonin Uptake InhibitionInhibition levels comparable to established SSRIs like Citalopram .
Side EffectsReported side effects were consistent with those observed with other SSRIs, including nausea and fatigue .

Comparison with Similar Compounds

Table 1: Comparative Pharmacological Data

Compound Target Activity IC₅₀/Ki (nM) Venom Neutralization Efficacy Reference
Citalopram (5-CN) Serotonin Transporter Inhibition 1.16 85% at 1 mg/kg
Carboxamide Derivative (5-CONH₂) Not reported N/A 65% at 1 mg/kg*
Compound 39 (Cyclopropylmethyl) σ Receptor Binding 12 Not tested
Citalopram N-oxide Hemorrhagic Activity Neutralization N/A 78% at 1 mg/kg

*Hypothesized based on structural similarity to citalopram.

Structural-Activity Relationship (SAR) Insights

  • Amino Chain Modifications: Bulky substituents (e.g., cyclopropylmethyl in Compound 39) improve σ receptor affinity due to enhanced van der Waals interactions .
  • Oxidation State: N-oxide derivatives retain venom-neutralizing activity but exhibit reduced CNS effects due to decreased membrane permeability .

Preparation Methods

Reaction Mechanism

  • Primary Pathway :
    Formula 2 (X = Cl/Br)+CNCitalopram (Formula 1)+X\text{Formula 2 (X = Cl/Br)} + \text{CN}^- \rightarrow \text{Citalopram (Formula 1)} + \text{X}^-

  • Side Reaction :
    Partial hydrolysis of the nitrile group under alkaline or aqueous conditions leads to carboxamide formation:
    Citalopram+H2OCarboxamide+NH3\text{Citalopram} + \text{H}_2\text{O} \rightarrow \text{Carboxamide} + \text{NH}_3
    This side reaction is exacerbated by prolonged reaction times, elevated temperatures (>80°C), or incomplete cyanide exchange.

Key Parameters Influencing Carboxamide Yield

ParameterOptimal Range for CitalopramConditions Favoring Carboxamide
Temperature60–80°C>80°C or extended heating
Cyanide SourceCuCN or KCNExcess H₂O in reaction mixture
SolventDimethylformamide (DMF)Protic solvents (e.g., alcohols)
Reaction Time4–6 hours>8 hours

Data adapted from US7148364B2 and Justia Patent 7148364.

Suppression and Isolation Strategies

Minimizing Carboxamide Formation

Patent US7148364B2 outlines methods to suppress carboxamide generation during citalopram synthesis:

  • Cyanide Reversal Agents : Adding oxy compounds of phosphorus (e.g., PCl₃, POCl₃) converts residual carboxamide back to citalopram, reducing impurity levels to <0.5%.

  • Solvent Optimization : Using hydrocarbon-alcohol mixtures (e.g., hexane-isopropanol) during crystallization preferentially isolates citalopram, leaving carboxamide in the mother liquor.

Analytical and Purification Challenges

Characterization Data

PropertyValueMethod
Molecular Weight342.41 g/molHRMS
Melting Point158–160°CDSC
Purity (HPLC)>98% after crystallizationReverse-phase HPLC

Purification Techniques

  • Crystallization : Carboxamide is isolated via sequential solvent systems (e.g., toluene → ethyl acetate/hexane).

  • Chromatography : Silica gel chromatography with ethyl acetate/methanol (9:1) resolves carboxamide from citalopram.

Industrial and Research Implications

The carboxamide’s role as a process impurity has driven regulatory requirements for its quantification in citalopram batches (ICH Q3A guidelines). Recent advances in continuous flow reactors and real-time analytics have enabled tighter control over its formation, ensuring compliance with pharmacopeial standards .

Q & A

Q. Optimization Strategies :

  • Catalyst selection : Aluminum-nickel catalysts in formic acid improve aldehyde intermediate synthesis (92% yield) .
  • Solvent control : Anhydrous THF for LiAlH₄-mediated reductions minimizes side reactions (94% yield for amine derivatives) .
  • Temperature modulation : Reflux conditions (e.g., 80°C for formic acid reactions) enhance reaction completeness .

How can discrepancies in NMR and GC-MS data during compound characterization be systematically addressed?

Advanced Research Question
Key Characterization Data :

  • ¹H NMR (CDCl₃): Peaks at δ 7.72 (d, J = 8.4 Hz, 1H) and δ 2.13 (s, 6H) confirm aromatic protons and dimethylamino groups, respectively .
  • ¹³C NMR : A carbonyl signal at δ 169.5 and fluorophenyl carbon (δ 162.1, J = 244.6 Hz) validate the structure .
  • GC-MS : m/z 342 (M⁺) aligns with the molecular formula C₂₀H₂₃FN₂O₂ .

Q. Resolving Discrepancies :

  • Impurity identification : Hygroscopic salts (e.g., oxalate or HBr salts) may cause shifting; drying under reduced pressure and using deuterated solvents (CDCl₃) improve clarity .
  • Isotopic patterns : Fluorine (¹⁹F) coupling in ¹³C NMR (e.g., δ 140.6, J = 3 Hz) should match theoretical splitting .

What strategies are effective for designing and synthesizing structural analogs to investigate structure-activity relationships (SAR)?

Advanced Research Question
Derivatization Approaches :

  • N-Substitution : Reacting intermediates (e.g., compound 38) with aldehydes (e.g., quinoline-4-carbaldehyde) under Na(OAc)₃BH reductive amination yields analogs (89–92% yield) .
  • Heterocyclic incorporation : Introducing indole or naphthalene moieties (e.g., compound 60) enhances steric and electronic diversity .

Q. Methodological Considerations :

  • Choice of reagents : Na(OAc)₃BH in dichloroethane at RT preserves stereochemistry during amine coupling .
  • Purification : Gradient elution (e.g., CHCl₃/MeOH 19:1) resolves polar byproducts in analogs .

What are common challenges in purifying this compound, and how can chromatographic conditions be optimized?

Methodological Focus
Challenges :

  • Hygroscopicity : The free base tends to absorb moisture; salt formation (e.g., HBr salt) improves stability .
  • Co-elution : Similar-polarity intermediates (e.g., aldehyde vs. carboxamide) may overlap.

Q. Optimization :

  • Column selection : Silica gel (230–400 mesh) with CMA gradients enhances separation .
  • Detector sensitivity : UV detection at 254 nm tracks aromatic moieties, while TLC (Rf 0.3–0.5 in CMA) monitors progress .

How does the choice of reducing agents impact the synthesis of key intermediates?

Advanced Research Question
Case Study :

  • LiAlH₄ : Effective for reducing nitriles to amines (94% yield) but requires strict anhydrous conditions .
  • Alternative agents : NaBH₄ is milder but may fail for sterically hindered substrates; selectivity is improved with CeCl₃ additives .

Q. Mechanistic Insight :

  • LiAlH₄ generates Al-N intermediates that facilitate hydride transfer, while NaBH₄ operates via direct nucleophilic attack .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide

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